
1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile is a unique organic compound characterized by its cyclobutane ring fused with a hydroxyoxan moiety and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with a hydroxyoxan precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
- Oxidation of the hydroxy group can yield ketones or aldehydes.
- Reduction of the nitrile group results in primary amines.
- Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Hydroxyoxan-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-Hydroxycyclobutane-1-carbonitrile: Shares the cyclobutane and nitrile functionalities but lacks the hydroxyoxan moiety.
Cyclobutane-1,1-dicarbonitrile: Contains two nitrile groups on the cyclobutane ring, offering different reactivity and applications.
3-Hydroxyoxan-3-yl derivatives: Compounds with similar hydroxyoxan structures but different substituents on the cyclobutane ring.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(3-hydroxyoxan-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-7-9(3-1-4-9)10(12)5-2-6-13-8-10/h12H,1-6,8H2 |
InChIキー |
TYPDYOLYNMLJOT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2(CCCOC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


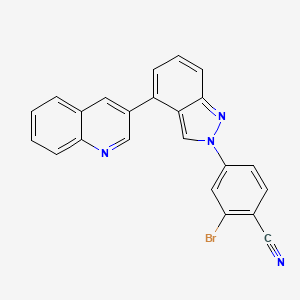

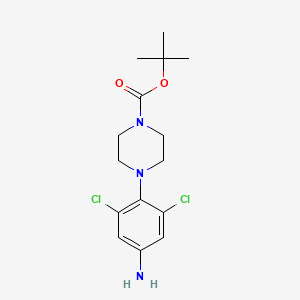
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
![benzyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B15357021.png)


![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)
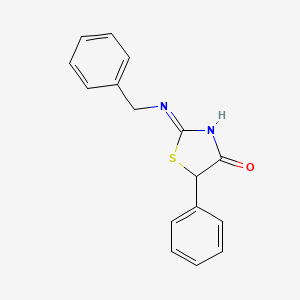
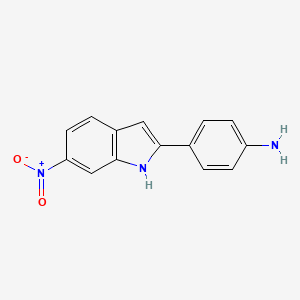
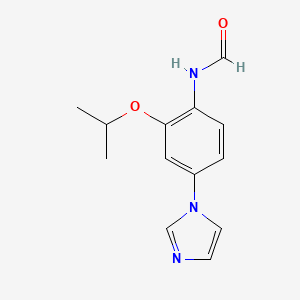
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
